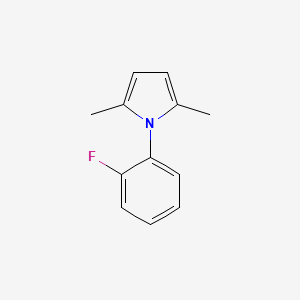
1-(2-Fluorophenyl)-2,5-dimethylpyrrole
Descripción general
Descripción
1-(2-Fluorophenyl)-2,5-dimethylpyrrole (FPP) is a synthetic compound with a wide range of scientific research applications. It is a heterocyclic organic compound that has been used in various research fields, such as biochemistry, pharmacology, and organic chemistry. FPP is an aromatic compound with a relatively high boiling point and a relatively low melting point. It has a molecular weight of 186.2 g/mol and a molecular formula of C10H11FN. FPP has been studied extensively due to its interesting chemical and physical properties.
Aplicaciones Científicas De Investigación
- Application: Synthesis and Structure-Activity Relationship of 1- (2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors .
- Method: Initial 4- (chloromethyl)benzoyl chloride ( 1) and 3- (chloromethyl)benzoyl chloride ( 6) were stirred with benzyl amine ( 2a) and cyclohexyl amine ( 2b ), respectively, in aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate .
- Results: Among these, two compounds ( 5b, 8b) proved to be considerable inhibitors of butyrylcholinesterase enzyme .
- Application: Syntheses and analytical characterizations of the research chemical 1- [1- (2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers .
- Method: The present study reports the chemical syntheses and comprehensive analytical characterizations of the two sets of three positional isomers .
- Results: The differentiation between each set of three isomers was possible under a variety of experimental conditions including GC chemical ionization triple quadrupole tandem mass spectrometric analysis of the [M + H – HF]+ species .
- Application: Synthesis of 1-(2-Fluorophenyl)pyrazoles .
- Method: 3-Arylsydnones bearing fluorine and bromine atoms on the benzene ring were synthesized from N-nitroso-2-fluorophenylglycines and characterized by NMR spectroscopy .
- Results: These were employed further in synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .
Pharmaceutical Chemistry
Psychoactive Substance Research
Organic Chemistry
- Application: Synthesis of base protected 5′-O-dimethoxytrityl-2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidi .
- Method: The synthesis involves the use of base protected 5′-O-dimethoxytrityl-2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidi .
- Results: The results of this research are not specified in the source .
- Application: Synthesis and use of 2-Fluorodeschloroketamine .
- Method: 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results: Due to its recent emergence, the pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .
Pharmaceutical Research
Psychoactive Substance Research
- Antioxidant Research
- Application: Spirocyclic derivatives as antioxidants .
- Method: Spirocyclic derivatives have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
- Results: Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXBLWSHDADPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406335 | |
| Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2,5-dimethylpyrrole | |
CAS RN |
146135-20-8 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



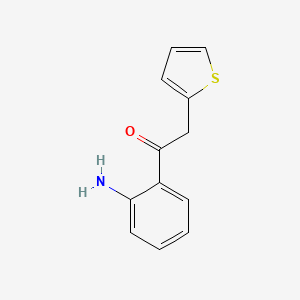
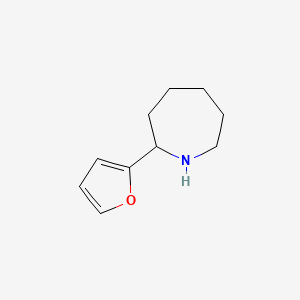
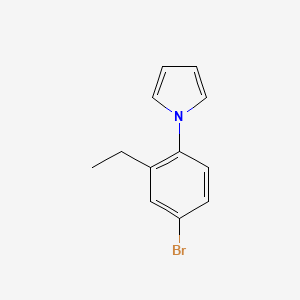
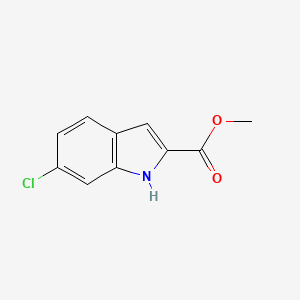
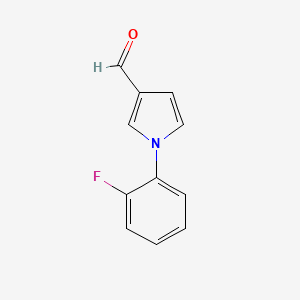

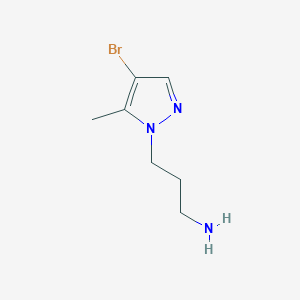
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
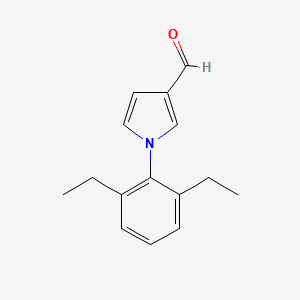
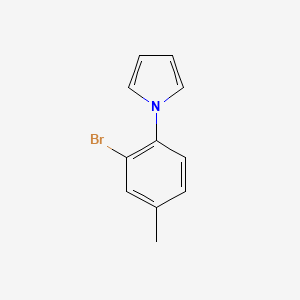
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
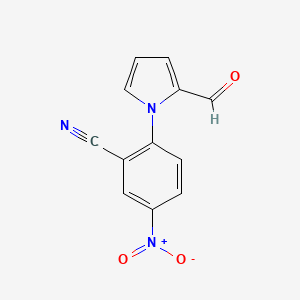
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)